

# Application Notes and Protocols for Reactions Involving 2-Methyl-2-octanol

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## Compound of Interest

Compound Name: 2-Methyl-2-octanol

Cat. No.: B126132

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## Introduction

**2-Methyl-2-octanol** is a tertiary alcohol with significant applications as a specialty solvent and a versatile intermediate in the synthesis of fragrances, cosmetics, and potentially therapeutic agents.<sup>[1]</sup> Its structure, featuring a tertiary hydroxyl group, imparts specific chemical properties, such as resistance to oxidation and a propensity to undergo elimination reactions (dehydration) under acidic conditions. In the context of drug development, the incorporation of a tertiary alcohol moiety can enhance metabolic stability, a crucial parameter in the design of new drug candidates. This document provides detailed experimental protocols for the synthesis and a key reaction of **2-Methyl-2-octanol**, along with its characterization data and its relevance in medicinal chemistry.

## Data Presentation

### Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>20</sub> O	[2]
Molecular Weight	144.25 g/mol	[2]
CAS Number	628-44-4	[3]
Appearance	Colorless liquid	---
Boiling Point	177-178 °C	[1]
Density	0.825 g/cm <sup>3</sup>	---
Solubility	Low solubility in water (approx. 495 mg/L at 25 °C)	[1]

## Spectroscopic Data for 2-Methyl-2-octanol

Technique	Key Data Points
<sup>1</sup> H NMR	Data available, specific shifts depend on solvent.
<sup>13</sup> C NMR	Data available, specific shifts depend on solvent.
IR Spectroscopy	Characteristic broad peak for O-H stretch.
GC-MS	Mass spectrum data available for identification. [3]

## Experimental Protocols

### Synthesis of 2-Methyl-2-octanol via Grignard Reaction

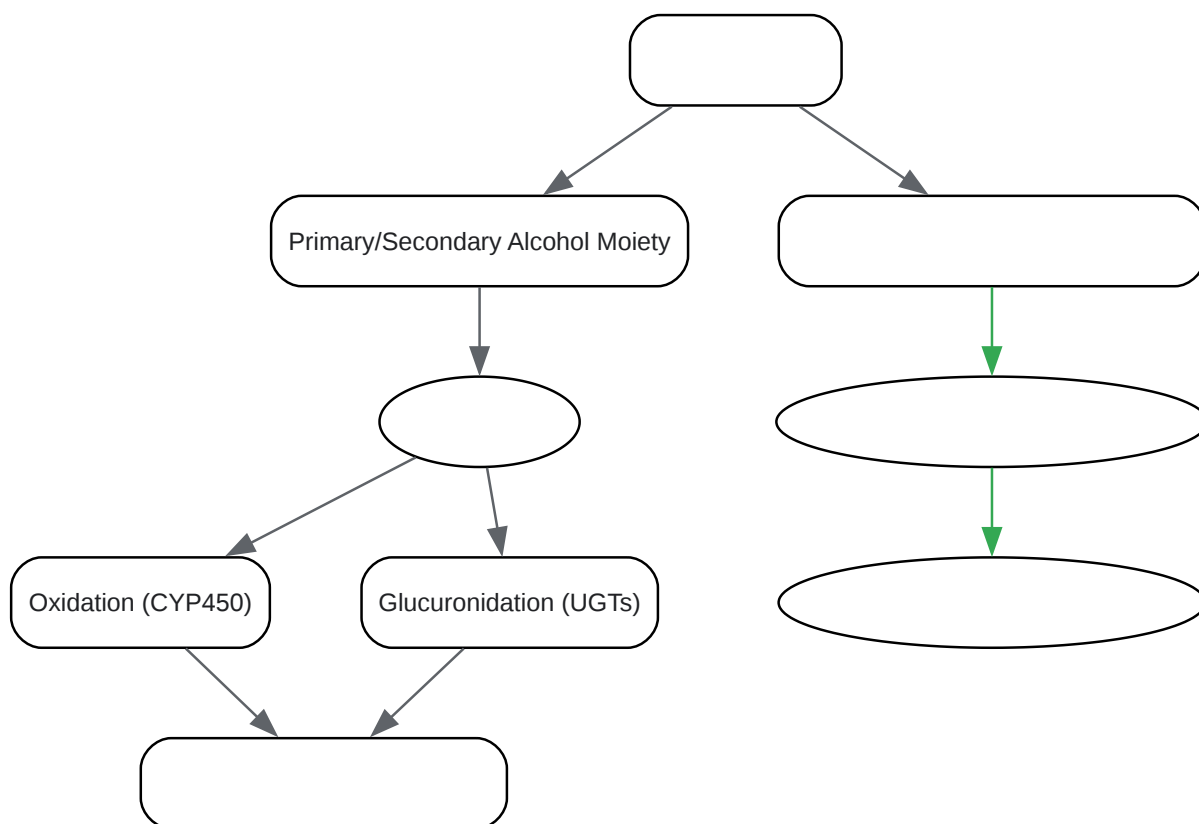
This protocol describes the synthesis of **2-Methyl-2-octanol** from 2-octanone and a methyl Grignard reagent. The Grignard reaction is a reliable method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.

Reaction Scheme:

$\text{CH}_3(\text{CH}_2)_5\text{C}(\text{OH})(\text{CH}_3)_2 \xrightarrow{-(\text{H}_2\text{SO}_4, \text{ heat})} \text{CH}_3(\text{CH}_2)_5\text{C}(\text{CH}_3)=\text{CH}_2 + \text{CH}_3(\text{CH}_2)_4\text{CH}=\text{C}(\text{CH}_3)_2 + \text{H}_2\text{O}$  (**2-Methyl-2-octanol**) (2-Methyl-1-octene - Minor) (2-Methyl-2-octene - Major)

Caption: Workflow for the synthesis of **2-Methyl-2-octanol** and its subsequent dehydration.

## Signaling Pathway: Role of Tertiary Alcohols in Drug Metabolism



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Caption: Role of tertiary alcohols in blocking metabolic pathways and enhancing drug stability.

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## References

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